Hexafluoropropene Trimer
Overview
Description
Spectra of three isomeric trimers of hexafluoropropene have been investigated. It reacts with primary amines, via indirect substitution of fluorine atoms, to form the corresponding enamines and enimines.
Mechanism of Action
Target of Action
Hexafluoropropene Trimer, also known as HFPT, primarily interacts with primary amines . The primary amines serve as the key targets for HFPT, and they play a crucial role in various biological processes, including protein synthesis and neurotransmitter regulation.
Mode of Action
HFPT reacts with primary amines through indirect substitution of fluorine atoms . This interaction results in the formation of corresponding enamines and enimines . Enamines and enimines are intermediates in various organic reactions and can undergo further transformations.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HFPT is currently limited. The compound’s physical and chemical properties, such as its density and boiling point , suggest that it may have unique pharmacokinetic characteristics
Result of Action
It has been suggested that the compound’s interaction with primary amines can lead to the formation of enamines and enimines . These intermediates can potentially influence various cellular processes. More research is needed to fully understand the molecular and cellular effects of HFPT’s action.
Action Environment
The action, efficacy, and stability of HFPT can be influenced by various environmental factors. For instance, in the context of its use as a cooling fluid for electronics, HFPT has been shown to have stable physical and chemical properties and low physiological toxicity This suggests that the compound’s action can be influenced by the specific application environment
Biochemical Analysis
Biochemical Properties
It is known to react with primary amines, via indirect substitution of fluorine atoms, to form corresponding enamines and enimines
Cellular Effects
It is known that the compound has low physiological toxicity to mammals
Molecular Mechanism
It is known that the compound reacts with primary amines to form enamines and enimines
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3F6/c3*4-1(2(5)6)3(7,8)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSWIKVCUMTFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)CF=C(CF3)CF(CF3)2, C9F18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6792-31-0 | |
Record name | Hexafluoropropene, trimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Hexafluoropropene Trimer (HFPT) encompasses two isomers: Perfluoro-3-ethyl-2,4-dimethylpent-2-ene and Perfluoro-3-isopropyl-4-methylpent-2-ene. Both share the same molecular formula of C9F18 and a molecular weight of 438.06 g/mol.
A: Researchers utilize various techniques, including 19F NMR, 13C NMR [, ], IR spectroscopy [], and GC-MS [], to analyze the structure and properties of HFPT and its derivatives. These techniques provide insights into isomerism, conformational changes, and reaction products.
A: Incorporating HFPT into polymers like polyurethane [] and epoxy resins [] significantly improves their properties. For instance, polyurethane modified with HFPT exhibits lower water absorption and enhanced surface properties, while epoxy resins cured with HFPT derivatives display reduced water absorption and improved heat resistance [].
A: While HFPT itself doesn't typically function as a catalyst, its derivative, Tris[2-(2H-hexafluorpropoxy)athyl]amin, demonstrates catalytic activity in the oligomerization of Hexafluoropropene []. This catalytic process offers control over the oligomerization degree, selectively producing either dimers or trimers depending on reaction conditions.
A: Computational methods, such as B3LYP-GIAO calculations [, ], are crucial for predicting NMR chemical shifts, confirming structural assignments, and understanding conformational preferences of HFPT derivatives. These studies provide valuable insights into the unique structural properties of these perfluorinated systems.
A: HFPT readily reacts with various nucleophiles, including thiols [], amines [], and phenols []. These reactions often proceed through nucleophilic vinylic substitution mechanisms, leading to the formation of diverse HFPT derivatives with altered properties.
A: Yes, electrochemical fluorination of HFPT mixtures in the presence of sodium fluoride yields the persistent perfluoroalkyl radical, Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl []. This radical exhibits remarkable stability and finds application in surface fluorination and ESR imaging [].
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